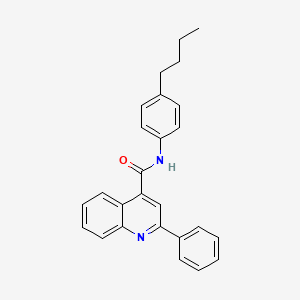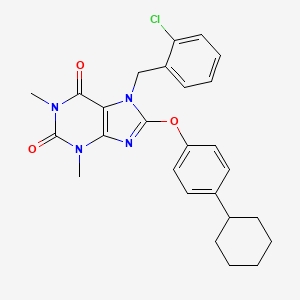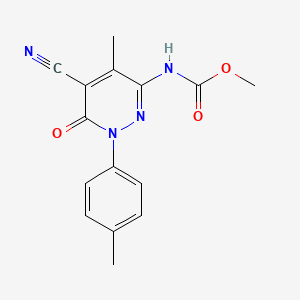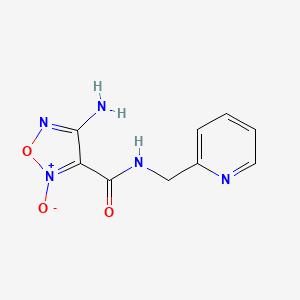![molecular formula C16H21N3O6S B15003572 ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate](/img/structure/B15003572.png)
ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate is a complex organic compound that features a pyrrolidinone ring, a sulfonyl group, and a glycylglycinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate typically involves multiple steps. One common route includes the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with ethyl glycylglycinate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and pyrrolidinone ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-(2-oxopyrrolidin-1-yl)phenyl)sulfonyl)-beta-alanine
- Ethyl [4-(2-oxopyrrolidin-1-yl)phenyl]acetate
Uniqueness
Ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate is unique due to its combination of a pyrrolidinone ring, sulfonyl group, and glycylglycinate moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H21N3O6S |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
ethyl 2-[[2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C16H21N3O6S/c1-2-25-16(22)11-17-14(20)10-18-26(23,24)13-7-5-12(6-8-13)19-9-3-4-15(19)21/h5-8,18H,2-4,9-11H2,1H3,(H,17,20) |
Clé InChI |
WAUCQXADDJZRSS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B15003493.png)
![methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15003494.png)

![3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15003503.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-](/img/structure/B15003511.png)

![methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003517.png)
![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B15003522.png)

![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)
![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003577.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate](/img/structure/B15003585.png)
